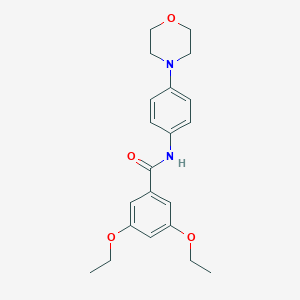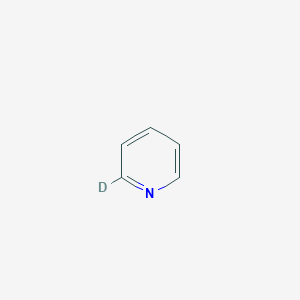
2-Deuteriopyridin
Übersicht
Beschreibung
Pyridine-2-D1 is a deuterated derivative of pyridine, a six-membered heterocyclic aromatic compound. The incorporation of deuterium, a stable isotope of hydrogen, into the pyridine ring results in Pyridine-2-D1. This compound is widely used in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
Pyridine-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a deuterium source in isotopic labeling studies and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace deuterium incorporation in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that pyridine derivatives are known to interact with various biological targets, playing a significant role in numerous biochemical processes .
Mode of Action
For instance, dihydropyridines, a class of compounds that include pyridine derivatives, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
Biochemical Pathways
For example, they play a role in purine and pyrimidine metabolism . Additionally, microbial degradation of pyridine has been observed, suggesting involvement in microbial metabolic pathways .
Pharmacokinetics
Studies on similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have shown that these compounds can be rapidly inactivated by cytidine deaminase (cd) metabolism, affecting their bioavailability .
Result of Action
For instance, piperine, a piperidine derivative, shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .
Action Environment
It’s known that environmental conditions can significantly impact the behavior and effectiveness of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a commonly used herbicide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-D1 typically involves the deuteration of pyridine. One common method is the exchange of hydrogen atoms in pyridine with deuterium using deuterium oxide (D2O) in the presence of a catalyst. This process can be facilitated by heating the reaction mixture under reflux conditions .
Industrial Production Methods: Industrial production of Pyridine-2-D1 often employs similar deuteration techniques but on a larger scale. The use of deuterium gas (D2) in the presence of a palladium catalyst is another method for achieving high levels of deuteration. This method ensures efficient and cost-effective production of Pyridine-2-D1 .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2-D1 undergoes various chemical reactions, including:
Oxidation: Oxidation of Pyridine-2-D1 can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Deuterated piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Pyridine: The non-deuterated parent compound of Pyridine-2-D1.
2-Fluoropyridine: A fluorinated derivative of pyridine with different electronic properties.
2-Chloropyridine: A chlorinated derivative with distinct reactivity patterns.
Uniqueness of Pyridine-2-D1: Pyridine-2-D1 is unique due to the incorporation of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. The isotope effect can lead to changes in reaction rates, stability, and overall reactivity, making Pyridine-2-D1 a valuable tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-deuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-deuteriopyridine used in this study on molybdenum oxide-alumina catalysts?
A: 2-Deuteriopyridine was used as a probe molecule to study the nature of active sites on a molybdenum oxide-alumina catalyst. The researchers wanted to understand how pyridine interacts with the catalyst surface, specifically whether it interacts with acidic surface hydroxyl (OH) groups. By using 2-deuteriopyridine, where a deuterium atom replaces a hydrogen atom in the 2-position of the pyridine ring, they could track if the interaction with the surface resulted in deuterium exchange. The formation of 2-deuteriopyridine after adsorption confirmed that pyridine interacts with surface OD (hydroxyl groups where the hydrogen is replaced with deuterium) groups on the catalyst []. This interaction provides insights into the orientation of adsorbed pyridine and the nature of the active sites on the catalyst.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





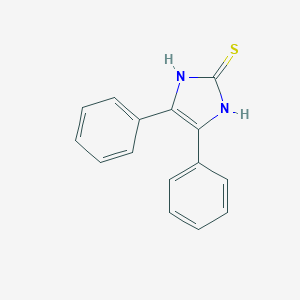

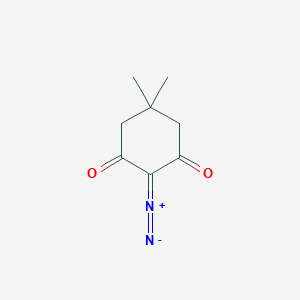


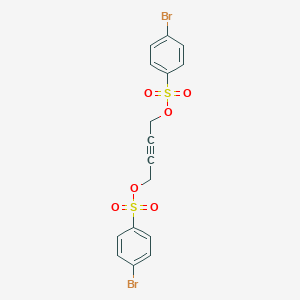
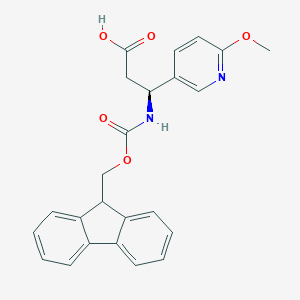
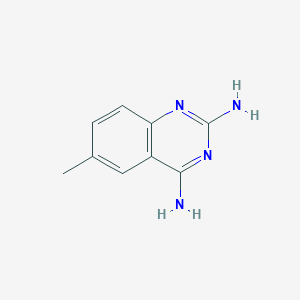
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
